7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-HYDROXY-3-(4-METHOXYPHENYL)-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of hydroxycoumarins. This compound is characterized by the presence of a hydroxy group at position 7, a methoxyphenyl group at position 3, a methyl group at position 4, and a piperidinylmethyl group at position 8 on the chromen-2-one scaffold . Hydroxycoumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-HYDROXY-3-(4-METHOXYPHENYL)-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydro derivatives.
Substitution: The methoxy group at position 3 can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-HYDROXY-3-(4-METHOXYPHENYL)-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential in inhibiting the proliferation of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 7-HYDROXY-3-(4-METHOXYPHENYL)-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE include other hydroxycoumarins such as:
7-Hydroxy-4-methylcoumarin: Lacks the methoxyphenyl and piperidinylmethyl groups, making it less complex and with different biological activities.
4-Hydroxy-7-methoxy-3-phenylcoumarin: Contains a phenyl group instead of a methoxyphenyl group, leading to variations in its chemical reactivity and biological properties. The uniqueness of 7-HYDROXY-3-(4-METHOXYPHENYL)-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C23H25NO4/c1-15-18-10-11-20(25)19(14-24-12-4-3-5-13-24)22(18)28-23(26)21(15)16-6-8-17(27-2)9-7-16/h6-11,25H,3-5,12-14H2,1-2H3 |
InChI Key |
DFMUKSQCEULYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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